molecular formula C21H18N2O2 B2359113 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 1396784-38-5

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2359113
CAS No.: 1396784-38-5
M. Wt: 330.387
InChI Key: OJTSGHBFIWSRCB-UHFFFAOYSA-N
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Description

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.387. The purity is usually 95%.
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Scientific Research Applications

Solvation Effect on Reaction Paths and Gel Formation

Solvation plays a crucial role in dictating reaction pathways and the formation of gels in imide derivatives. The study by Singh and Baruah (2008) demonstrates how solvents like acetic acid and DMF can influence the condensation reaction outcomes of naphthalic anhydride with diamines, leading to different imide derivatives. These derivatives exhibit distinct behaviors in forming gels or crystalline solvates in mixed solvents, emphasizing the impact of solvation on chemical properties and applications (Singh & Baruah, 2008).

HIV-1 Integrase and Reverse Transcriptase Inhibition

Magnesium chelating derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as potent inhibitors of HIV-1 integrase and the reverse transcriptase ribonuclease H domain. This discovery opens avenues for developing novel antiviral agents targeting multiple stages of the HIV lifecycle. Billamboz et al. (2011) elaborate on the mechanism of action, showing complex formation with Mg2+ and Mn2+ ions and inhibition of viral replication in cell cultures (Billamboz et al., 2011).

Novel Synthetic Routes to Heterocyclic Compounds

Research by Boudriga et al. (2019) introduces a multicomponent 1,3-dipolar cycloaddition reaction, providing an efficient pathway to dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. This method highlights the high diastereoselectivity and regioselectivity achieved in constructing complex heterocyclic scaffolds with potential biological activities (Boudriga et al., 2019).

Characterization of Novel Compounds

The structural characterization of novel isoindoline-1,3-dione derivatives is critical for understanding their chemical properties and potential applications. Dioukhane et al. (2021) employed 1D, COSY, and HSQC 2D NMR spectroscopy to elucidate the structure of a newly synthesized compound, providing insights into its molecular configuration and interactions (Dioukhane et al., 2021).

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSGHBFIWSRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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